(5R,8S)-10-((3',4'-dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine
Description
Properties
IUPAC Name |
12-[4-(3,4-dichlorophenyl)phenyl]sulfonyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O2S/c22-18-7-3-14(9-19(18)23)13-1-5-16(6-2-13)29(27,28)26-15-4-8-21(26)17-11-24-12-25-20(17)10-15/h1-3,5-7,9,11-12,15,21H,4,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOBBROJWHWRPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2S(=O)(=O)C4=CC=C(C=C4)C5=CC(=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5R,8S)-10-((3',4'-dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by a bicyclic core with a sulfonyl group and a dichlorobiphenyl moiety. The stereochemistry at the 5R and 8S positions is crucial for its biological activity.
Research indicates that the compound exhibits significant interactions with various biological targets. Notably:
- Inhibition of Enzymatic Activity : The sulfonyl group plays a critical role in enzyme inhibition mechanisms. For instance, it has been shown to inhibit aspartyl protease activity, which is essential in the life cycle of HIV viruses .
- Receptor Binding : The structural features of the compound suggest potential binding to specific receptors involved in cellular signaling pathways. Studies on similar compounds indicate that modifications in the biphenyl structure can enhance receptor affinity and selectivity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of HIV replication | |
| Enzyme Inhibition | Aspartyl protease inhibition | |
| Receptor Binding | Potential binding to benzodiazepine receptors |
Case Studies
- Antiviral Efficacy : A study demonstrated that the compound effectively inhibited HIV replication in human CD4+ T-cells. This was achieved through the inhibition of aspartyl protease activity, highlighting its potential as an antiviral agent against HIV .
- Receptor Interaction Studies : Research on related compounds showed that modifications in the biphenyl moiety could significantly enhance binding affinity to benzodiazepine receptors. This suggests that similar modifications could be explored for optimizing the biological activity of our compound .
Scientific Research Applications
Antiviral Activity
One of the primary applications of this compound is its role as an HIV protease inhibitor . Research has shown that compounds with similar structures can effectively inhibit the activity of aspartyl proteases associated with HIV-1 and HIV-2. The mechanism involves binding to the active site of the protease, thereby preventing viral replication and providing a potential therapeutic pathway for treating HIV infections .
Anticancer Properties
Studies indicate that sulfonamide derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The compound's structural features allow it to interact with various molecular targets within cancer cells, leading to reduced proliferation and increased apoptosis . Further investigations are needed to elucidate the exact pathways through which this compound exerts its anticancer effects.
Inhibition of Other Proteases
Beyond HIV-related applications, this compound may also serve as a broad-spectrum protease inhibitor. Proteases play critical roles in numerous biological processes and diseases; thus, inhibitors can be valuable in treating conditions like chronic inflammatory diseases and other viral infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of such compounds. The presence of the sulfonyl group and the biphenyl moiety has been linked to increased binding affinity for target enzymes. Modifications to these groups may enhance selectivity and potency against specific proteases while minimizing side effects .
Table 1: Structure-Activity Relationship Insights
| Structural Feature | Impact on Activity |
|---|---|
| Sulfonyl Group | Increases binding affinity |
| Biphenyl Moiety | Enhances selectivity against proteases |
| Tetrahydrocycloheptapyrimidine Core | Provides structural stability |
Antiviral Efficacy Against HIV
A notable study demonstrated that compounds structurally related to (5R,8S)-10-((3',4'-dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine showed significant inhibition of HIV replication in vitro. The study highlighted the compound's ability to reduce viral load in infected cell lines significantly .
Cancer Cell Line Studies
In another investigation focusing on cancer treatment, researchers evaluated the compound's effects on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers in treated cells compared to controls . These findings suggest potential for further development as an anticancer agent.
Comparison with Similar Compounds
Data Tables
Table 1: Key Structural Features and Bioactivity Correlations
Table 2: Computational Similarity Metrics
Research Findings
Structural determinants of activity : The dichlorobiphenyl and sulfonyl groups synergistically enhance target engagement, as evidenced by NMR chemical shift comparisons in related compounds (e.g., regions A/B in Rapamycin analogs) .
Predictive modeling : QSPR analysis confirms that structural similarity (e.g., Tanimoto >0.6) correlates strongly with shared pharmacokinetic properties, such as logP and plasma protein binding .
Limitations of similarity metrics : While molecular networking and QSAR are powerful tools, they may overlook stereochemical nuances (e.g., 5R,8S configuration) critical for target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
